molecular formula C8H11N3O2 B13200611 Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13200611
M. Wt: 181.19 g/mol
InChI Key: WMGYLLOUHGJALO-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts such as Cs2CO3 in DMSO to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3

InChI Key

WMGYLLOUHGJALO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCN2N=C1

Origin of Product

United States

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